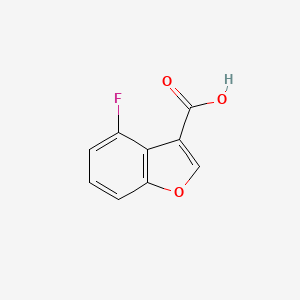

4-Fluoro-1-benzofuran-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO3/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCEVQZCGJUDUHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 1 Benzofuran 3 Carboxylic Acid and Analogues

Strategies for Benzofuran-3-carboxylic Acid Core Construction

The creation of the benzofuran-3-carboxylic acid scaffold is a central challenge in the synthesis of this compound class. Researchers have devised numerous approaches, each with its own advantages, to build this heterocyclic system.

Copper-Catalyzed Intramolecular C–O Bond Formation

Copper catalysis is a powerful tool for constructing the oxygen-containing ring of benzofurans through intramolecular C–O bond formation. nih.govacs.org This approach often involves the cyclization of a precursor molecule where a phenolic hydroxyl group attacks an adjacent, appropriately functionalized carbon chain.

One-pot processes utilizing non-precious metal catalysts have been developed for the synthesis of benzo[b]furans from simple 1-aryl or 1-alkylketones. nih.gov These methods can involve an initial iron(III)-catalyzed halogenation of the aryl ring, followed by a copper-catalyzed O-arylation to form the benzofuran (B130515) structure. nih.govacs.org While iron(III) can catalyze the cyclization step, it has been shown that even parts-per-million (ppm) levels of copper contamination can be responsible for the intramolecular O-arylation. nih.gov For instance, the cyclization of an iodinated intermediate using just 0.001 mol % of Copper(I) iodide (CuI) can yield the corresponding benzofuran. nih.gov

A proposed mechanism for a copper-catalyzed dehydrogenative C–H/O–H coupling starts with the reaction of the substrate with a base to generate an anionic intermediate. rsc.org This intermediate then undergoes a single electron transfer with a copper(II) catalyst, like copper(II) acetate (B1210297) (Cu(OAc)₂), to produce a phenoxy radical. This radical proceeds through an intramolecular C–O cyclization, followed by oxidation and deprotonation to yield the final benzofuran product. rsc.org

The versatility of copper catalysis is also demonstrated in the synthesis of complex fused heterocyclic systems. For example, copper-catalyzed Ullmann-type intramolecular C–O bond coupling has been used to create benzothieno[3,2-b]benzofurans. rsc.org Furthermore, a one-pot synthesis reacting o-hydroxy aldehydes, amines, and alkynes in the presence of copper iodide as a catalyst provides an environmentally benign route to benzofuran derivatives. nih.gov

Table 1: Examples of Copper-Catalyzed Benzofuran Synthesis

| Starting Materials | Catalyst System | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| 1-Arylketones | FeCl₃ / CuI | Iodination followed by intramolecular O-arylation | Substituted Benzofurans | nih.gov |

| 2-(Benzo[b]thiophen-3-yl)phenols | Cu(OAc)₂ / Base | Intramolecular dehydrogenative C–H/O–H coupling | Benzothieno[3,2-b]benzofurans | rsc.org |

| o-Hydroxy aldehydes, amines, alkynes | CuI | One-pot multi-component reaction | 3-Aminobenzofurans | nih.gov |

Perkin Rearrangement via Halocoumarins and Microwave-Assisted Procedures

The Perkin rearrangement is a classic method for converting 3-halocoumarins into benzofuran-2-carboxylic acids, which are structural isomers and important analogues of the target 3-carboxylic acids. nih.govwikipedia.orgdrugfuture.com The reaction, first reported by William Henry Perkin in 1870, involves a coumarin-benzofuran ring contraction. nih.govdrugfuture.com The mechanism begins with a base-catalyzed cleavage of the coumarin's lactone ring. This generates the dianion of an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid. Subsequently, an intramolecular nucleophilic attack by the phenoxide anion on the vinyl halide center leads to the formation of the benzofuran ring. nih.gov

Traditionally, this rearrangement requires refluxing with a base for several hours. nih.gov However, the process has been significantly expedited through the use of microwave irradiation. nih.govnih.gov A microwave-assisted Perkin rearrangement can reduce reaction times from hours to mere minutes while providing very high yields. nih.gov For example, using optimized conditions of 300W for 5 minutes at 79°C, a series of 3-bromocoumarins were converted to their corresponding benzofuran-2-carboxylic acids in yields of up to 99%. nih.gov

Table 2: Comparison of Traditional vs. Microwave-Assisted Perkin Rearrangement

| Method | Reaction Time | Temperature | Yield | Reference |

|---|---|---|---|---|

| Traditional | ~3 hours | Reflux | Quantitative | nih.gov |

| Microwave-Assisted | 5 minutes | 79°C | Up to 99% | nih.gov |

One-Pot Multi-Step Procedures for Carboxylic Acid Derivatives

One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time and resources. Several such procedures have been developed for benzofuran carboxylic acid derivatives.

A notable one-pot, three-step method has been developed for synthesizing complex benzofuran derivatives, such as 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acids. scielo.br This procedure begins with a Williamson ether synthesis, where a starting material like ethyl 2-(bromomethyl)quinoline-3-carboxylate reacts with various substituted salicylaldehydes in the presence of a base. scielo.brlibretexts.orgyoutube.com This is followed by the in situ hydrolysis of the ester group and a final intramolecular electrophilic cyclization reaction. The cyclization occurs between the aldehyde group from the salicylaldehyde (B1680747) portion and the methylene (B1212753) group at the quinoline (B57606) C-2 position, forming the furan (B31954) ring and yielding the final product. scielo.br A similar facile one-pot procedure involves reacting ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with substituted salicylaldehydes, which proceeds via in situ Williamson ether formation, followed by ester hydrolysis and intramolecular cyclization. nih.gov

A specific and innovative five-step synthesis for 4-benzofuran-carboxylic acid and its alkyl esters has been patented. google.com This industrial-scale method starts with 4-hydroxyindanone and carries out the first four steps without isolating the intermediates. The sequence is as follows:

Ketone Silylation: The ketone group of 4-hydroxyindanone is converted into a silylated enol ether.

Ozonolysis: The silylated enol ether undergoes ozonolysis, cleaving the cyclic double bond.

Oxidation: The ozonolysis product is oxidized to form a carboxylic acid group.

Esterification: The newly formed carboxylic acid is esterified.

Aromatization: The final step involves an aromatization reaction to form the benzofuran ring, yielding the methyl ester of 4-benzofuran-carboxylic acid with a reported yield of 98%. google.com

This product can then be saponified to produce the final 4-benzofuran-carboxylic acid. google.com

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern organic synthesis and offers several routes to benzofurans. nih.govscielo.org.mxresearchgate.netresearchgate.net A common and versatile method is the palladium-catalyzed coupling of 2-halophenols with terminal alkynes, often in a tandem process involving a Sonogashira coupling followed by a 5-endo-dig cyclization. scielo.org.mxresearchgate.net

Cacchi et al. reported a procedure where 2-hydroxyaryl halides are coupled with terminal alkynes using a catalytic system of Pd(II) acetate and Cu(I) iodide in the presence of a base like piperidine. scielo.org.mx This reaction can produce a range of substituted benzofurans. Further green chemistry developments have replaced hazardous solvents and bases with safer alternatives, such as using N-methylmorpholine as the base and a mixture of 2-propanol and water as the solvent. scielo.org.mxresearchgate.net

Another advanced palladium-catalyzed strategy involves a C-H activation/oxidation tandem reaction. rsc.org In this method, 2-hydroxystyrenes react with iodobenzenes in the presence of a palladium catalyst to form benzofurans. This approach has been successfully applied to the synthesis of natural products like decursivine. rsc.org Additionally, direct arylation and ring-closure reactions catalyzed by palladium can yield complex structures like 4b,9b-dihydrobenzofuro[3,2-b]benzofurans from simple benzofurans and hydroxy aryl iodides, proposed to occur via a Heck-type oxyarylation mechanism. nih.gov

Table 3: Overview of Palladium-Catalyzed Benzofuran Synthesis

| Reactants | Catalyst System | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| 2-Hydroxyaryl Halides + Terminal Alkynes | Pd(OAc)₂ / CuI | Sonogashira coupling and cyclization | Substituted Benzofurans | scielo.org.mx |

| 2-Hydroxystyrenes + Iodobenzenes | Palladium Catalyst | C–H activation/oxidation | Substituted Benzofurans | rsc.org |

| Benzofurans + Hydroxy Aryl Iodides | Palladium Catalyst | Direct arylation and ring closure | Dihydrobenzofuro[3,2-b]benzofurans | nih.gov |

Iron-Catalyzed Cross-Dehydrogenative Coupling for Benzofuran Framework Assembly

Iron, as an abundant and non-toxic transition metal, has emerged as a cost-effective catalyst for various organic transformations, including the construction of the benzofuran skeleton. mdpi.com Iron-catalyzed cross-dehydrogenative coupling (CDC) reactions represent a highly atom-economical approach, avoiding the need for pre-functionalized substrates by directly forming bonds through the removal of hydrogen. mdpi.com

One strategy involves the iron-catalyzed tandem oxidative coupling and annulation of simple phenols with β-keto esters. cancer.gov In a process that might otherwise yield coumarins under Pechmann condensation conditions, the use of an iron catalyst like FeCl₃·6H₂O with an oxidant such as di-tert-butyl peroxide redirects the reaction to form polysubstituted benzofurans. cancer.gov The iron catalyst is believed to play a dual role, acting as a transition metal catalyst in the initial oxidative coupling step and as a Lewis acid in the subsequent condensation. cancer.gov

Another approach is the FeCl₃-mediated intramolecular cyclization of electron-rich aryl ketones, which constructs the benzofuran ring via a direct oxidative aromatic C–O bond formation. nih.gov The presence of alkoxy substituents on the benzene (B151609) ring of the substrate is crucial for this cyclization to proceed efficiently. nih.gov Furthermore, iron catalysts have been employed in the oxidative cross-coupling of phenols with 3-alkyloxindoles, showcasing the versatility of this method in forming C-C bonds under oxidative conditions. mdpi.com An efficient protocol for synthesizing multi-functional 6,7-dihydrobenzofuran-4(5H)-ones utilizes an iron salt with air as the oxidant, reacting dimedone, acetophenone, and isocyanide in a multicomponent reaction. researchgate.net

Table 1: Examples of Iron-Catalyzed Benzofuran Synthesis

| Starting Materials | Catalyst/Reagent | Product Type | Ref. |

|---|---|---|---|

| Phenols, β-Keto Esters | FeCl₃·6H₂O, di-tert-butyl peroxide | Polysubstituted Benzofurans | cancer.gov |

| Electron-rich Aryl Ketones | FeCl₃ | Substituted Benzofurans | nih.gov |

Transition Metal-Free Approaches for Benzofuran Synthesis

In an effort to develop more sustainable and cost-effective synthetic routes, several transition-metal-free methods for benzofuran synthesis have been established. These approaches often rely on base-mediated or acid-catalyzed cyclizations or rearrangements.

A prominent strategy involves the intramolecular cyclization of ortho-substituted phenols. For instance, a base-mediated cyclization of propargylic alcohols with aryne provides a novel route to benzofuran derivatives. nih.gov Another method is the base-catalyzed intramolecular cyclization of 2-ynylphenols, using a readily available base like cesium carbonate (Cs₂CO₃) under mild conditions to yield 2-substituted benzofurans. rsc.org

The reaction of 2-fluorobenzonitriles with substituted alcohols at room temperature can produce benzofuran-3-amines through a Smiles rearrangement in a one-pot process. mdpi.com This method is noted for its high efficiency, mild conditions, and broad substrate scope. mdpi.com Additionally, C3-arylated benzofurans can be synthesized from benzothiophene (B83047) S-oxides and phenols without a transition metal catalyst. acs.orgnih.gov This unique approach involves the deconstruction of the benzothiophene scaffold to assemble the benzofuran product through a sequence of an interrupted Pummerer reaction and a nih.govnih.gov sigmatropic rearrangement. acs.orgnih.gov

A concise and highly efficient pathway has been developed for 2-substituted methyl benzo[b]furan-3-carboxylates that avoids transition metal catalysts, often providing excellent yields without the need for column chromatography. nih.gov

Regiospecific Introduction of Fluorine at the 4-Position of Benzofuran-3-carboxylic Acid

Direct and regiospecific fluorination of aromatic systems, particularly at an unactivated position like C-4 of benzofuran-3-carboxylic acid, remains a significant challenge in synthetic chemistry. While methods for direct C-H fluorination are advancing, they often require specific directing groups or have limitations in substrate scope. chemrxiv.org

However, the introduction of other halogens, such as bromine and chlorine, at the 4-position of the benzofuran-3-carboxylic acid framework has been successfully demonstrated, suggesting potential pathways for fluorination. For example, the direct bromination or chlorination of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate results in halogen substitution at the C-4 position. nih.govmdpi.com This reaction highlights that the C-4 position on the benzofuran ring is susceptible to electrophilic halogenation under appropriate conditions.

Table 2: Halogenation at the C4-Position of Benzofuran Derivatives

| Substrate | Reagent | Product | Ref. |

|---|---|---|---|

| Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Bromine in Chloroform (B151607) | Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | nih.govmdpi.com |

While these examples use a substituted benzofuran, they establish the chemical feasibility of C-4 halogenation. Achieving C-4 fluorination would likely require specialized electrophilic fluorinating agents (NF reagents) and careful optimization of reaction conditions to control regioselectivity. acs.org

Derivatization and Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the benzofuran ring is a versatile handle for further molecular elaboration. Standard organic transformations can be applied to convert it into a variety of other functional groups. ub.eduvanderbilt.edu

Common derivatizations include:

Esterification: The carboxylic acid can be readily converted to its corresponding esters (e.g., methyl or ethyl esters) by reaction with an alcohol under acidic conditions or by using an alkylating agent like dimethyl sulphate with a base. mdpi.comnih.gov For instance, 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid is esterified using dimethyl sulphate and potassium carbonate. mdpi.com

Amidation: Reaction with amines, often activated by coupling agents, can produce the corresponding amides.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can reduce the carboxylic acid to a primary alcohol (3-hydroxymethylbenzofuran). imperial.ac.uk

Conversion to Acyl Halides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a more reactive acyl chloride, which can then be used to form esters, amides, or participate in Friedel-Crafts acylation reactions. researchgate.net

Decarboxylation: Under certain catalytic conditions, such as with Ag₂CO₃ and acetic acid in DMSO, heteroaromatic carboxylic acids can be protodecarboxylated, removing the carboxylic acid group entirely. organic-chemistry.org

These transformations allow for the synthesis of a wide array of derivatives, enabling the exploration of structure-activity relationships for various applications.

Synthesis of Related Fluorinated Benzofuran-3-carboxylic Acid Analogues

The synthesis of analogues provides valuable insights into the chemical properties and potential applications of the parent compound.

The synthesis of halogenated benzofuran-3-carboxylic acids has been reported, particularly for bromo and chloro derivatives. These syntheses often start from a substituted benzofuran-3-carboxylic acid. For instance, starting with 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid, various halogenated derivatives can be prepared. nih.gov The esterified form of this acid, when treated with bromine in chloroform or acetic acid, undergoes electrophilic substitution to yield 4-bromo derivatives. nih.govnih.gov Similarly, treatment with chlorine gas affords the 4-chloro analogues. nih.gov These methods demonstrate a viable route to introducing halogens onto the benzene portion of the benzofuran ring system.

A modern approach for synthesizing fluorinated benzofurans involves visible-light photocatalysis. A method has been developed for the synthesis of 2-fluorobenzofurans from α-CF₃-ortho-hydroxystyrenes. acs.orgnih.gov This reaction proceeds through an alkyl radical-triggered dual C-F bond cleavage. acs.orgacs.org The process involves a defluorinative cross-coupling of the α-CF₃-ortho-hydroxystyrene with a carboxylic acid, which acts as a source for an alkyl radical. acs.org This initially forms a gem-difluoroalkene intermediate, which then undergoes a 5-endo-trig cyclization to furnish the 2-fluorobenzofuran product. acs.orgnih.gov This photocatalytic method represents an innovative strategy for accessing regioisomers of fluorinated benzofurans that are different from the 4-fluoro target compound. acs.org

Spectroscopic Characterization and Computational Chemistry of 4 Fluoro 1 Benzofuran 3 Carboxylic Acid

Advanced Spectroscopic Techniques for Structural Elucidation and Vibrational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. For 4-Fluoro-1-benzofuran-3-carboxylic acid, both ¹H and ¹³C NMR would provide crucial information about the electronic environment of each nucleus.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the carboxylic acid proton. The aromatic region would display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The single proton on the furan (B31954) ring (H-2) would likely appear as a singlet or a narrow doublet due to coupling with H-7. The three protons on the benzene (B151609) ring (H-5, H-6, H-7) would exhibit shifts and multiplicities influenced by the electron-withdrawing fluorine atom and the benzofuran (B130515) ring structure. The carboxylic acid proton (–COOH) is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which can be confirmed by D₂O exchange.

¹³C NMR: The ¹³C NMR spectrum would show nine distinct signals, one for each carbon atom in the molecule. The presence of the fluorine atom would introduce carbon-fluorine (C-F) coupling, which is observable as splitting of the carbon signals. The carbon directly bonded to the fluorine (C-4) would show a large one-bond coupling constant (¹JCF), while other carbons in proximity will show smaller two-, three-, or four-bond couplings (²JCF, ³JCF, ⁴JCF). The carbonyl carbon of the carboxylic acid is expected at the most downfield position (typically 160-180 ppm).

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting NMR chemical shifts and coupling constants with high accuracy, aiding in the assignment of experimental spectra. github.iobris.ac.uk

Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are estimated values based on analogous compounds and computational predictions. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity / Coupling Constants (Hz) |

|---|---|---|---|

| 2 | ~8.5 | ~145 | s |

| 3 | - | ~115 | - |

| 3a | - | ~125 (d, JCF ≈ 10-15) | - |

| 4 | - | ~158 (d, JCF ≈ 250) | - |

| 5 | ~7.2 | ~110 (d, JCF ≈ 20-25) | dd, JHH ≈ 8.5, JHF ≈ 9.0 |

| 6 | ~7.5 | ~128 (d, JCF ≈ 5-10) | t, JHH ≈ 8.0 |

| 7 | ~7.8 | ~118 (d, JCF ≈ 2-5) | d, JHH ≈ 7.5 |

| 7a | - | ~150 | - |

| COOH | >10 (broad s) | ~165 | - |

Vibrational Spectroscopy (FT-IR, FT-Raman) and Potential Energy Distribution (PED)

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by characteristic absorptions of the carboxylic acid group. Due to strong intermolecular hydrogen bonding, which leads to the formation of dimers, the O–H stretching vibration appears as a very broad and intense band in the region of 2500–3300 cm⁻¹. spectroscopyonline.comlibretexts.org The carbonyl (C=O) stretching vibration is expected as a strong, sharp peak around 1700 cm⁻¹, potentially lowered from the typical 1760 cm⁻¹ due to conjugation with the benzofuran ring system. libretexts.org Other key bands include the C–O stretch and O–H bend of the acid group, aromatic C=C and C–H stretches, and a strong C–F stretching vibration. spectroscopyonline.com

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR, often providing stronger signals for non-polar bonds. The aromatic ring vibrations and the C=C bonds of the benzofuran system are expected to produce strong Raman scattering. The C=O stretch should also be visible, though typically weaker than in the IR spectrum.

Potential Energy Distribution (PED) Analysis: To make unambiguous assignments of the numerous vibrational modes, theoretical calculations using methods like DFT are employed. These calculations predict the vibrational frequencies and intensities. A Potential Energy Distribution (PED) analysis is then used to determine the contribution of each internal coordinate (bond stretching, angle bending, etc.) to a specific vibrational mode, allowing for a detailed and reliable assignment of the experimental spectra. researchgate.net

Predicted Vibrational Frequencies (Note: These are estimated values based on characteristic group frequencies for aromatic carboxylic acids.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O–H stretch (H-bonded) | 2500–3300 | Very Strong, Broad | Weak |

| Aromatic C–H stretch | 3000–3100 | Medium | Strong |

| C=O stretch (conjugated) | 1680–1710 | Very Strong | Medium |

| Aromatic C=C stretch | 1450–1600 | Medium-Strong | Strong |

| C–O stretch / O–H bend | 1210–1320 | Strong | Weak |

| C–F stretch | 1100–1250 | Strong | Weak |

| O–H out-of-plane bend | 900–960 | Medium, Broad | Very Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be characteristic of the benzofuran chromophore, which consists of fused benzene and furan rings. wikipedia.org The spectrum should display intense absorption bands in the UV region, corresponding to π→π* transitions within the conjugated aromatic system. nih.gov The parent benzofuran molecule shows absorption maxima around 245 nm, 278 nm, and 285 nm. nih.gov The addition of the carboxylic acid and fluorine substituents is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of conjugation and electronic perturbations. researchgate.net Theoretical calculations can predict these electronic transitions and help interpret the experimental spectrum. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, and providing structural information through fragmentation analysis. The molecular formula of this compound is C₉H₅FO₃, with a monoisotopic mass of approximately 180.02 Da. uni.lu

In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) at m/z = 180 would be expected. The fragmentation pattern for aromatic carboxylic acids is well-established and would likely involve several key losses: whitman.edudocbrown.info

Loss of a hydroxyl radical (•OH): [M – 17]⁺, leading to a peak at m/z = 163.

Loss of a carboxyl group (•COOH): [M – 45]⁺, resulting in a peak at m/z = 135.

Decarbonylation from the [M – OH]⁺ ion: Loss of carbon monoxide (CO) from the m/z 163 fragment to give an ion at m/z = 135.

The base peak in the spectrum could correspond to one of these stable fragment ions. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the mass to confirm the elemental composition.

Predicted Mass Spectrometry Adducts and Fragments (Predicted adduct data sourced from PubChemLite. uni.lu)

| Ion / Fragment | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 180.02 | Molecular Ion |

| [M+H]⁺ | 181.03 | Protonated Molecule |

| [M+Na]⁺ | 203.01 | Sodium Adduct |

| [M-H]⁻ | 179.01 | Deprotonated Molecule |

| [M-OH]⁺ | 163.02 | Loss of Hydroxyl Radical |

| [M-COOH]⁺ | 135.03 | Loss of Carboxyl Group |

Rotational Spectroscopy for Gas-Phase Conformations and Noncovalent Interactions

Rotational spectroscopy is a high-resolution technique that measures the transition energies between quantized rotational states of molecules in the gas phase. wikipedia.org It provides extremely precise values for the rotational constants of a molecule, which are inversely related to its moments of inertia. From these constants, highly accurate molecular structures, including bond lengths and angles, can be determined. wikipedia.org

For a planar molecule like this compound, a rotational spectroscopy study would confirm its planarity and provide the precise orientation of the carboxylic acid group relative to the benzofuran ring. It could also distinguish between different conformers that might exist due to the rotation around the C–C bond connecting the carboxylic acid to the ring. While no experimental rotational spectrum has been reported, this technique remains the gold standard for obtaining definitive gas-phase structural information. monash.eduosti.gov

Quantum Chemical Calculations and Theoretical Analysis

In the absence of comprehensive experimental data, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful predictive tool. aip.org These computational methods can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.

Predict Spectroscopic Data: Calculate various spectroscopic properties with a high degree of accuracy, including:

¹H and ¹³C NMR chemical shifts and coupling constants. github.io

Vibrational frequencies and intensities for FT-IR and FT-Raman spectra, enabling PED analysis for mode assignments. researchgate.net

Electronic transition energies and oscillator strengths to predict UV-Vis absorption spectra. researchgate.net

Analyze Electronic Structure: Investigate properties like the distribution of electron density, molecular electrostatic potential, and frontier molecular orbitals (HOMO/LUMO), which provide insights into the molecule's reactivity and intermolecular interactions. aip.org

By combining these theoretical predictions with the known spectroscopic behavior of related compounds, a highly detailed and scientifically accurate characterization of this compound can be achieved, guiding future experimental investigations.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Investigations

Density Functional Theory (DFT) serves as a fundamental computational tool for determining the most stable three-dimensional arrangement of atoms in the this compound molecule. The geometry optimization is typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311+G(d,p). jetir.orgnih.gov This process calculates the molecule's ground-state energy and provides optimized geometric parameters, including bond lengths and bond angles.

These theoretical calculations allow for a detailed examination of the molecule's structural framework. For instance, within the benzofuran ring system, the bond lengths and angles are influenced by the fusion of the benzene and furan rings and the presence of the fluorine substituent. The geometry of the carboxylic acid group is also a key area of investigation. researchgate.net The calculated parameters can be compared with experimental data from techniques like X-ray diffraction for validation, and a high degree of correlation is often observed in studies of similar benzofuran derivatives. researchgate.net

Interactive Data Table: Predicted Geometric Parameters for this compound Click on the headers to sort the data.

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C=O (Carboxylic) | ~1.25 Å |

| Bond Length | C-O (Carboxylic) | ~1.35 Å |

| Bond Length | O-H (Carboxylic) | ~0.97 Å |

| Bond Length | C-F (Aromatic) | ~1.36 Å |

| Bond Length | C-C (Aromatic) | ~1.39 - 1.42 Å |

| Bond Angle | O=C-O (Carboxylic) | ~122° |

| Bond Angle | C-O-H (Carboxylic) | ~107° |

| Bond Angle | C-C-F (Aromatic) | ~119° |

Note: These values are representative and based on DFT calculations for analogous structures.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Chemical Reactivity)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. malayajournal.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter.

A smaller HOMO-LUMO gap indicates that less energy is required to excite an electron from the ground state, suggesting higher chemical reactivity, lower kinetic stability, and higher polarizability. jetir.orgnih.gov For benzofuran derivatives, the HOMO is typically localized over the benzofuran ring system, while the LUMO may be distributed across the entire molecule, including the carboxylic acid group. bhu.ac.in The calculated energy gap for similar benzofuran carboxylic acids is in the range of 4-5 eV, which helps in predicting the reactivity of this compound. jetir.orgnih.gov

Interactive Data Table: Frontier Molecular Orbital Properties Click on the headers to sort the data.

| Property | Description | Predicted Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | ~4.3 |

| Ionization Potential (I) | Energy required to remove an electron (-EHOMO) | 5.0 to 6.5 |

| Electron Affinity (A) | Energy released when an electron is added (-ELUMO) | 1.0 to 2.0 |

Note: Values are typical for benzofuran derivatives as determined by DFT calculations. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on the surface of a molecule. wolfram.com It helps in identifying the regions that are rich or deficient in electrons, thereby predicting the sites for electrophilic and nucleophilic attack. malayajournal.org The MEP map is color-coded, where red indicates regions of high electron density (negative electrostatic potential) and blue indicates regions of low electron density (positive electrostatic potential). Green and yellow represent intermediate potential values. researchgate.net

For this compound, the MEP map would show the most negative potential (red) concentrated around the oxygen atoms of the carboxylic acid group and the electronegative fluorine atom. These sites are susceptible to electrophilic attack. Conversely, the most positive potential (blue) would be located around the acidic hydrogen atom of the carboxyl group, making it the primary site for nucleophilic attack. researchgate.net

Time-Dependent DFT (TD-DFT) for Electronic Transitions and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netmdpi.com This analysis helps in understanding the electronic transitions between molecular orbitals that occur when a molecule absorbs light. researchgate.net By simulating the UV-Vis spectrum, researchers can determine the maximum absorption wavelengths (λmax) and the oscillator strengths of these transitions. nih.gov

The calculations can be performed in different solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects. nih.gov For benzofuran derivatives, the electronic transitions are often of the π → π* type, originating from the aromatic system. nih.gov The simulated spectra from TD-DFT calculations on similar compounds show good agreement with experimental data, validating the accuracy of the theoretical approach. mdpi.com

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, intramolecular interactions, and charge transfer within a molecule. researchgate.net It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. Higher E(2) values indicate stronger interactions and greater stabilization of the molecule. researchgate.net

In this compound, NBO analysis can reveal hyperconjugative interactions, such as the delocalization of electron density from lone pair orbitals of oxygen and fluorine atoms to the antibonding orbitals of the ring system. nih.gov This analysis helps to explain the stability of the molecule arising from these intramolecular charge transfer events.

Interactive Data Table: NBO Analysis of Key Intramolecular Interactions Click on the headers to sort the data.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(O) on Furan | π(C=C) in Benzene | High |

| LP(F) on Benzene | π(C=C) in Benzene | Moderate |

| π(C=C) in Benzene | π(C=C) in Furan | High |

| LP(O) on C=O | σ(C-O) in Carboxyl | Moderate |

Note: LP denotes a lone pair. The stabilization energies are representative of interactions found in similar heterocyclic compounds.

Topological Analysis (e.g., Hirshfeld Surfaces, Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG))

Topological analysis provides profound insights into the nature of chemical bonding and intermolecular interactions. Hirshfeld surface analysis is particularly useful for visualizing and quantifying the non-covalent interactions that govern crystal packing. nih.goveurjchem.com The Hirshfeld surface is mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii in red. researchgate.net

From the Hirshfeld surface, a 2D fingerprint plot can be generated, which provides a quantitative summary of the different types of intermolecular contacts. nih.gov For molecules containing C, H, O, and F, the most significant contributions to crystal packing typically come from H···H, C···H/H···C, O···H/H···O, and F···H contacts. nih.goveurjchem.com Other topological methods like the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) are used to visualize the electron density, identify bonding patterns, and analyze weak non-covalent interactions, respectively. nih.gov

Interactive Data Table: Hirshfeld Surface Analysis of Intermolecular Contacts Click on the headers to sort the data.

| Interaction Type | Percentage Contribution (%) |

| H···H | 40 - 50 |

| C···H / H···C | 20 - 30 |

| O···H / H···O | 15 - 25 |

| F···H / H···F | 5 - 10 |

| C···C | < 5 |

Note: The percentage contributions are typical for organic molecules with similar elemental compositions. nih.gov

Prediction of Non-linear Optical (NLO) Properties

Computational chemistry is instrumental in predicting the Non-linear Optical (NLO) properties of molecules, which are important for applications in optoelectronics and photonics. nih.govnih.gov Key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) are calculated using DFT methods. physchemres.org

A high value of the first-order hyperpolarizability (β) is indicative of a significant NLO response. physchemres.org Molecules with extensive π-conjugated systems and significant intramolecular charge transfer often exhibit enhanced NLO properties. The presence of the electron-donating benzofuran system and the electron-withdrawing carboxylic acid group in this compound suggests that it may possess noteworthy NLO characteristics. jetir.orgnih.gov

Interactive Data Table: Calculated Non-linear Optical Properties Click on the headers to sort the data.

| Parameter | Description | Predicted Value |

| Dipole Moment (μ) | Measure of molecular polarity | 3 - 5 Debye |

| Polarizability (α) | Measure of the distortion of electron cloud by an electric field | 100 - 150 a.u. |

| Hyperpolarizability (β) | Measure of the second-order NLO response | Varies significantly |

Note: Values are representative and depend heavily on the computational method and basis set used.

Spectroscopic Investigations of Molecular Interactions (e.g., Circular Dichroism (CD) Studies on Protein Binding)nih.gov

The interaction of benzofuran derivatives with proteins is a critical area of investigation, particularly for understanding their potential as therapeutic agents and for the development of drug delivery systems. dntb.gov.uanih.govmdpi.com Serum albumins are often used as model proteins for these studies due to their role as major carriers for various molecules in the bloodstream. dntb.gov.uanih.govmdpi.com Spectroscopic techniques, especially Circular Dichroism (CD), are powerful tools for elucidating the effects of small molecules on the secondary structure and stability of proteins like Bovine Serum Albumin (BSA). dntb.gov.uanih.govmdpi.com

Research on 4-nitrophenyl-functionalized benzofuran derivatives provides significant insights into these molecular interactions. dntb.gov.uanih.govmdpi.com A comparative study involving a benzomonofuran (referred to as BF1) and a benzodifuran (BDF1) derivative demonstrated their ability to bind to BSA and alter its structural properties. dntb.gov.uanih.govmdpi.com

CD spectroscopy revealed that these compounds could induce changes in the secondary structure of BSA. dntb.gov.uanih.govmdpi.com Specifically, the binding of the monofuran derivative, BF1, led to a notable increase in the β-sheet content of the protein. dntb.gov.ua In contrast, the difuran derivative, BDF1, caused only minor alterations to the secondary structure of BSA. dntb.gov.ua

Interactive Data Table: Changes in BSA Secondary Structure upon Ligand Binding

| Ligand | Change in α-helix (%) | Change in β-sheet (%) |

| BF1 | Not Specified | +5.70 |

| BDF1 | Minor Change | Minor Change |

Further investigations into the thermodynamic stability of the protein-ligand complexes were conducted through CD melting studies, which monitor protein unfolding as a function of temperature. dntb.gov.uanih.govmdpi.com These experiments showed that the binding of BF1 resulted in a significant thermal stabilization of BSA. dntb.gov.uanih.govmdpi.com Conversely, the interaction with BDF1 did not lead to any thermal stabilization of the protein. dntb.gov.ua

Interactive Data Table: Thermal Stability of BSA-Ligand Complexes

| Complex | Melting Temperature (Tm) | Change in Melting Temperature (ΔTm) |

| Unbound BSA | 69.8 ± 0.1 °C | N/A |

| BF1-BSA | Not Specified | > 3 °C |

| BDF1-BSA | Not Specified | -0.8 °C |

While CD spectroscopy is invaluable for studying protein structure, fluorescence spectroscopy is often used in parallel to quantify the binding affinity between a ligand and a protein. dntb.gov.uamdpi.com In the case of the benzofuran derivatives, fluorescence quenching experiments were performed to determine the dissociation constants (kD) of the complexes. dntb.gov.uamdpi.com The results indicated that both compounds bind to BSA with high affinity, with BF1 exhibiting a stronger interaction than BDF1. dntb.gov.uamdpi.com The quenching of BSA's intrinsic fluorescence upon ligand binding, along with a blue shift in the emission spectrum, confirms the formation of a complex and indicates changes in the microenvironment of the protein's tryptophan residues. dntb.gov.ua

Interactive Data Table: Binding Affinity of Benzofuran Derivatives to BSA

| Ligand | Dissociation Constant (kD) |

| BF1 | 28.4 ± 10.1 nM |

| BDF1 | 142.4 ± 64.6 nM |

These spectroscopic investigations, combining Circular Dichroism and fluorescence studies, demonstrate that benzofuran derivatives can effectively bind to serum albumin, inducing specific changes in the protein's secondary structure and stability. dntb.gov.uanih.govmdpi.com The differences observed between the monofuran and difuran derivatives highlight how subtle changes in the ligand's chemical structure can lead to distinct binding modes and affinities. dntb.gov.uamdpi.com

Structure Activity and Structure Property Relationships of 4 Fluoro 1 Benzofuran 3 Carboxylic Acid Derivatives

Impact of Fluorine Substitution on Molecular Properties and Reactivity

The introduction of a fluorine atom at the C-4 position of the benzofuran (B130515) ring profoundly influences the molecule's characteristics. This is primarily due to fluorine's unique atomic properties, which alter the electronic distribution, conformation, and steric profile of the parent compound.

The substitution of a hydrogen atom with fluorine brings about significant changes in the electronic properties of the benzofuran scaffold. Fluorine is the most electronegative element, giving it a strong electron-withdrawing inductive effect (σI = 0.51). nih.gov This capability pulls electron density from the aromatic rings towards the fluorine atom, which can stabilize molecular orbitals. nih.gov

This strong inductive effect has several consequences for the molecule's reactivity and interactions:

Altered Aromatic System: The electron-withdrawing nature of fluorine decreases the electron density in the benzene (B151609) ring's π-system. nih.gov This can influence the susceptibility of the ring to further electrophilic substitution reactions.

Modified Acidity: The electron-withdrawing effect of the fluorine atom can influence the acidity of the carboxylic acid group at the C-3 position. By pulling electron density away from the carboxyl group, it can stabilize the corresponding carboxylate anion, potentially increasing the acidity (lowering the pKa) of the parent acid.

Interaction Potential: The redistribution of electron density creates a more polarized molecule, which can affect intermolecular interactions. The region around the fluorine atom becomes more electron-rich, while the adjacent carbon and the aromatic ring become more electron-poor, influencing how the molecule binds to biological targets. nih.gov

In some heterocyclic systems, the introduction of fluorine has been shown to significantly enhance biological activity, a phenomenon often attributed to its ability to form "halogen bonds"—an attractive interaction between an electrophilic halogen and a nucleophilic site—which can improve binding affinity. nih.govnih.gov

The conformation of the benzofuran ring system, which is essentially planar, is a critical determinant of its biological activity. mdpi.com The introduction of a fluorine atom at the C-4 position is not expected to cause significant steric hindrance that would distort the planarity of the bicyclic core, due to fluorine's relatively small van der Waals radius.

The planarity of the benzofuran moiety is a key feature, with studies on related derivatives showing minimal deviation from a flat structure. mdpi.com The angle of the carboxylic acid group relative to this plane can be influenced by substituents. For instance, in a related methyl 3-benzofurancarboxylate derivative, the methoxycarbonyl group was found to make an angle of 18.65(6)° with the plane of the benzofuran system. mdpi.com The electronic properties of the C-4 fluoro group could subtly alter this dihedral angle, thereby affecting how the carboxylic acid interacts with target binding sites.

Relationship between Structure and Biological Activity Profiles (excluding clinical data)

The biological activity of 4-Fluoro-1-benzofuran-3-carboxylic acid derivatives is highly dependent on their specific structural features. The interplay between the carboxylic acid group, the position of halogen atoms, and other substituents on the benzofuran scaffold dictates the potency and selectivity of these compounds.

The carboxylic acid group at the C-3 position is often a crucial pharmacophore, engaging in key interactions, such as hydrogen bonding, with biological targets. However, the presence of a carboxylic acid can sometimes lead to poor pharmacokinetic properties. researchgate.netresearchgate.net To overcome these limitations, medicinal chemists frequently employ bioisosteric replacement, where the carboxylic acid is substituted with a group that has similar physicochemical properties but may offer improved metabolic stability or cell permeability. researchgate.netdrughunter.com

Common bioisosteres for carboxylic acids include tetrazoles and N-acylsulfonamides. nih.gov These groups are also acidic and can mimic the hydrogen bonding and ionic interactions of the carboxylate group.

Tetrazoles: The tetrazole ring is a well-established carboxylic acid bioisostere. drughunter.com Its size and acidic properties (pKa comparable to carboxylic acids) allow it to effectively replicate the interactions of the original functional group. nih.gov In some instances, replacing a carboxylic acid with a tetrazole has led to compounds with increased potency and better oral bioavailability. drughunter.com However, the success of this replacement is context-dependent; in certain benzofuran-heterocycle hybrids, tetrazole moieties did not improve anti-inflammatory activity compared to other derivatives. nih.gov

Acylsulfonamides: N-acylsulfonamides are another class of effective carboxylic acid surrogates. They also possess an acidic proton and can form similar interactions. nih.gov In the development of certain inhibitors, replacement of a key carboxylic acid with an acylsulfonamide resulted in a compound with improved biological activity in cell-based assays. nih.gov

The choice of bioisostere can significantly impact both the potency and selectivity of the resulting compound by subtly altering its acidity, lipophilicity, and three-dimensional arrangement of interaction points.

Table 1: Comparison of Carboxylic Acid and Common Bioisosteres

| Functional Group | Typical pKa Range | Key Interactions | Potential Advantages of Replacement |

|---|---|---|---|

| Carboxylic Acid | ~4-5 | Hydrogen Bond Donor/Acceptor, Ionic | - |

| Tetrazole | ~5-6 | Hydrogen Bond Donor/Acceptor, Ionic | Improved metabolic stability, altered lipophilicity, enhanced oral bioavailability. drughunter.comhyphadiscovery.com |

| N-Acylsulfonamide | ~4-6 | Hydrogen Bond Donor/Acceptor, Ionic | Improved potency, altered physicochemical properties. nih.govsemanticscholar.org |

The position of halogen substituents on the benzofuran ring is a critical determinant of biological activity. nih.govresearchgate.net Studies on various benzofuran derivatives have consistently shown that both the type of halogen and its location on the benzene ring (positions C-4, C-5, C-6, or C-7) can dramatically alter efficacy.

The introduction of halogens like fluorine, chlorine, or bromine has often resulted in a significant increase in anticancer activities. nih.gov For instance, the addition of a fluorine atom at the C-4 position of a 2-benzofuranyl derivative led to a two-fold increase in potency and inhibitory activity in one study. nih.govmdpi.com This enhancement is often attributed to the halogen's ability to form favorable hydrophobic or halogen bond interactions within the target's binding site. nih.gov

Research has highlighted that specific positions may be more advantageous than others.

C-4 Position: As noted, fluorination at C-4 has been shown to be beneficial for potency. nih.govmdpi.com

C-5 Position: Substitution at the C-5 position is also common. In one series of compounds, a 5-chlorobenzofuran was used as a scaffold for developing potent agents. nih.gov

C-6 and C-7 Positions: Halogenation at the C-6 or C-7 positions has been associated with lower cytotoxicity in some benzofuranone systems, suggesting that substitution closer to the furan (B31954) ring might be more impactful for certain activities. researchgate.net

Beyond halogenation, other substituents on both the benzene and furan rings play a crucial role in modulating the biological activity of benzofuran derivatives. jst.go.jpsemanticscholar.orgelsevierpure.com The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, hydrophilic or hydrophobic—can fine-tune the compound's properties.

Furan Ring (C-2 and C-3): The C-2 and C-3 positions of the furan ring are common sites for substitution. Early SAR studies on benzofurans found that having an ester or another heterocyclic ring at the C-2 position was important for cytotoxic activity. nih.gov The nature of the substituent at C-2 can significantly impact potency. Similarly, the C-3 position, occupied by the carboxylic acid in the parent compound, is a key interaction point, and modifications here are critical. chemicalbook.com

Benzene Ring (C-4, C-5, C-6, C-7): Substituents on the benzene portion of the scaffold can modulate electronic properties and provide additional interaction points. For example, the presence of methoxy groups can influence activity. nih.gov The inclusion of hydrophilic groups, such as piperidine, on the benzofuran ring has been shown to improve the physicochemical properties of the compound. mdpi.com The effect of substituents can also be synergistic; for instance, the combination of a halogen-substituted ring and the absence of a methoxy group was found to be detrimental to the activity of one compound. nih.gov

Ultimately, the biological profile of a this compound derivative is the result of the combined electronic, steric, and hydrophobic contributions of all its constituent parts, requiring careful optimization of each position to achieve the desired activity and selectivity.

Computational Studies of Ligand-Protein Interactions and Binding Modes (e.g., Molecular Docking)

Computational methods, particularly molecular docking, have been instrumental in elucidating the binding mechanisms of this compound derivatives with various protein targets. These in silico studies provide valuable insights into the specific amino acid residues involved in the binding interactions, guiding the rational design of more potent and selective inhibitors. researchgate.net

Molecular docking simulations have been employed to predict the binding modes of benzofuran derivatives within the active sites of enzymes. nih.gov These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex. For instance, docking studies on benzofuran carboxylic acid derivatives have revealed their potential inhibitory effects against cancer and microbial diseases by identifying key binding residues. researchgate.netnih.gov

In the context of specific protein targets, molecular docking has been used to investigate the binding of benzofuran derivatives to proteins like bovine serum albumin (BSA), providing a model for understanding their transport and delivery in biological systems. nih.govdntb.gov.uanih.gov These studies have shown that derivatives can bind to both the interior and surface of the protein, with varying affinities. nih.govdntb.gov.uanih.gov

Furthermore, molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the protein-ligand complex, revealing conformational changes and the stability of interactions over time. physchemres.org This combined computational approach is crucial for understanding the structure-activity relationships of this compound derivatives and for the development of novel therapeutic agents.

Modulation of Enzyme Activity (e.g., ERAP1, Cyclin-Dependent Kinase 8 (CDK8), Glycogen Synthase Kinase 3β (GSK-3β), Dipeptidyl Peptidase-4 (DPP-4), Lysine Acetyltransferases (KAT6A/B), 5-lipoxygenase)

Derivatives of this compound have demonstrated the ability to modulate the activity of a diverse range of enzymes implicated in various diseases.

ERAP1: Benzofuran derivatives have been identified as inhibitors of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), a key enzyme in the antigen presentation pathway. acs.orgnih.govacs.org High-throughput screening and subsequent optimization have led to the discovery of potent and selective benzofuran-based ERAP1 inhibitors. acs.orgresearchgate.net Docking studies suggest that these inhibitors may act allosterically, binding to a site distinct from the catalytic active site. acs.orgnih.gov

Cyclin-Dependent Kinase 8 (CDK8) and Glycogen Synthase Kinase 3β (GSK-3β): While direct inhibition of CDK8 by this compound is not extensively documented, related benzofuran structures have been investigated as inhibitors of other kinases. For instance, oxindole-benzofuran hybrids have been designed as dual inhibitors of CDK2 and GSK-3β, which are key targets in breast cancer. researchgate.net GSK-3β, in particular, is a critical factor in Alzheimer's disease, and novel inhibitors are actively being sought. researchgate.netnih.gov

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors are an established class of oral medications for type 2 diabetes. tiu.edu.iqnih.gov They work by preventing the degradation of incretin hormones, which stimulate insulin secretion. tiu.edu.iqnih.gov The development of potent and long-acting DPP-4 inhibitors is an active area of research, with a focus on structure-activity relationship (SAR) studies to optimize efficacy and pharmacokinetic properties. nih.govnih.gov

Lysine Acetyltransferases (KAT6A/B): Acylsulfonamide-benzofuran derivatives have been identified as a novel structural class for the inhibition of KAT6A and KAT6B. nih.gov These enzymes play a crucial role in chromatin regulation and are frequently amplified in various cancers. nih.gov Molecular modeling and co-crystal structure determination have guided the optimization of these inhibitors. nih.gov

5-lipoxygenase: Benzofuran hydroxamic acids have been synthesized and evaluated as potent inhibitors of 5-lipoxygenase, an enzyme involved in the inflammatory cascade. nih.govnih.gov Structure-activity relationship studies have shown that lipophilicity and the presence of small polar substituents can significantly influence both in vitro potency and oral activity. nih.gov

Correlations between Structure and Physicochemical Parameters

Acidity (pKa) Modulation by Fluorine and Other Substituents

The acidity of a carboxylic acid, quantified by its pKa value, is a critical determinant of its ionization state at physiological pH, which in turn influences its solubility, permeability, and target interactions. The presence of a fluorine atom on the benzofuran ring of this compound significantly impacts its acidity.

Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). This effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid and lowering its pKa value. hcpgcollege.edu.in For comparison, the pKa of benzoic acid is approximately 4.2, while the pKa of 4-fluorobenzoic acid is 4.14. hcpgcollege.edu.inwikipedia.org This demonstrates the acid-strengthening effect of the fluorine substituent.

The position of the fluorine atom and the presence of other substituents on the benzofuran ring can further modulate the pKa. Electron-withdrawing groups will generally increase acidity (decrease pKa), while electron-donating groups will decrease acidity (increase pKa). hcpgcollege.edu.in Computational studies using density functional theory (DFT) can be employed to predict the pKa values of novel derivatives, aiding in the design of compounds with optimal acidity for specific biological applications. researchgate.net

Lipophilicity (logD) and Permeability Characteristics

Lipophilicity, often expressed as the distribution coefficient (logD), is a key physicochemical parameter that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. It describes the partitioning of a compound between an aqueous and a lipid phase.

The permeability of a drug candidate across biological membranes, such as the intestinal epithelium or the blood-brain barrier, is closely related to its lipophilicity. A moderate level of lipophilicity is often optimal for good oral absorption and cell membrane penetration. Both excessively high and low lipophilicity can lead to poor permeability. The lipophilicity of this compound derivatives can be experimentally determined using techniques like reversed-phase thin-layer chromatography. mdpi.com

Analysis of Intramolecular Charge Transfer Characteristics

Intramolecular charge transfer (ICT) is a phenomenon that can occur in molecules possessing both electron-donating and electron-accepting moieties. This process can significantly influence the electronic and photophysical properties of a compound.

In derivatives of this compound, the benzofuran ring system can act as an electron donor, while the carboxylic acid group and the fluorine atom can act as electron acceptors. The extent of ICT can be influenced by the nature and position of other substituents on the aromatic ring.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to simulate the UV-Vis absorption spectrum and analyze the electronic transitions, providing insights into the ICT characteristics of these molecules. nih.gov Understanding the ICT properties is important as it can affect the molecule's reactivity, binding affinity to target proteins, and potential for use in applications such as fluorescent probes.

Advanced Applications in Chemical Sciences Excluding Clinical Human Applications

Role as a Chemical Building Block in Advanced Organic Synthesis

The structure of 4-Fluoro-1-benzofuran-3-carboxylic acid makes it an adept building block in organic synthesis. The carboxylic acid moiety serves as a handle for a variety of chemical transformations, including amidation and esterification, while the fluorinated benzofuran (B130515) core provides a rigid and electronically distinct scaffold.

The development of novel heterocyclic systems is a cornerstone of medicinal chemistry and drug discovery. nih.gov Benzofuran derivatives, in particular, are integral components of many biologically active compounds. nih.govnih.gov The presence of the fluorine atom in this compound can enhance the metabolic stability and binding affinity of resulting molecules, a desirable trait in the synthesis of new chemical entities for research purposes. nih.gov The carboxylic acid group can be readily converted to other functional groups, facilitating the construction of more complex, fused heterocyclic systems. Although specific examples for this exact compound are not extensively documented in publicly available research, the general principles of benzofuran chemistry support its utility in creating diverse molecular architectures. acs.org

Chemical probes and ligands are essential tools for studying biological processes. The design of such molecules often requires a scaffold that can be selectively functionalized. This compound offers this potential. The carboxylic acid can be coupled to linker molecules, which can then be attached to fluorescent dyes or affinity tags. The fluorinated benzofuran core can serve as a recognition element for specific biological targets. The synthesis of structurally related fluorinated compounds for use as imaging agents highlights the potential in this area. nih.gov

Analytical Chemistry Applications

In the field of analytical chemistry, derivatizing agents are often employed to enhance the detection of certain molecules.

While no specific HPLC methods detailing the use of this compound as a derivatizing agent were found, the principles of HPLC suggest its potential utility. Carboxylic acids can be used to tag analytes that lack a chromophore, enabling their detection by UV or fluorescence detectors after derivatization. The benzofuran structure of the molecule provides a chromophore that could be advantageous for such applications.

Materials Science and Functional Materials Research

Benzofuran-based compounds are being explored for their potential in materials science, including applications in energy storage and catalysis. numberanalytics.com The introduction of fluorine can significantly alter the electronic properties and stability of organic materials. The rigid structure and potential for π-π stacking of the benzofuran rings, combined with the electron-withdrawing nature of the fluorine atom, could lead to the development of novel functional materials with unique optical or electronic properties. numberanalytics.com Research into fluorinated heterocyclic compounds is an active area, suggesting the potential for this compound to be used in the creation of new materials. e-bookshelf.de

Targeted Enzyme Modulation and Biochemical Tool Development (within research scope, excluding therapeutic claims)

Fluorinated compounds have a significant history in the development of enzyme inhibitors and biochemical tools. The fluorine atom can form strong interactions with enzyme active sites and can alter the acidity of nearby functional groups, influencing binding and reactivity. Benzofuran scaffolds have been identified as key components in the design of inhibitors for various enzymes. nih.gov

The combination of the benzofuran ring and the fluorine atom in this compound makes it a candidate for the development of specific enzyme modulators for research purposes. The carboxylic acid group provides a key interaction point for binding to enzyme active sites and can be modified to optimize these interactions. Studies on other fluorinated benzofuran derivatives have shown their potential as anti-inflammatory and anticancer agents in preclinical research, underscoring the value of this structural motif in designing biologically active molecules for research applications. nih.govnih.gov

Inhibition of Specific Enzymes for Mechanistic and Biochemical Studies

While direct inhibitory activity of this compound against enzymes such as transglutaminases and DsbA has not been extensively documented in publicly available research, the broader class of fluorinated benzofuran derivatives has shown significant promise as enzyme inhibitors. This suggests the potential of this compound as a tool for biochemical and mechanistic studies.

The benzofuran core is a recurring motif in a multitude of biologically active compounds, and its derivatives have been investigated for their inhibitory effects on various enzymes. nih.govnih.gov The introduction of a fluorine atom can modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, often leading to enhanced biological activity. nih.gov

A pertinent example from the literature highlights the impact of a fluorine substituent at the 4-position of a benzofuran ring. In a study focused on urokinase-type plasminogen activator (uPA) inhibitors, the addition of a fluorine atom at the 4-position of a 2-benzofuranyl derivative resulted in a twofold increase in both potency and inhibitory activity. mdpi.com This enhancement is attributed to the formation of favorable hydrophobic interactions. mdpi.com Such findings underscore the potential of the 4-fluoro-benzofuran scaffold in designing potent and selective enzyme inhibitors for research purposes.

The general biological relevance of the benzofuran nucleus is well-established, with derivatives exhibiting a wide array of activities, including anti-inflammatory and anticancer effects, often linked to enzyme inhibition. nih.govku.ac.ae For instance, certain fluorinated benzofuran derivatives have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes. nih.gov Although specific data on this compound is scarce, its structural features make it a viable candidate for screening against various enzyme targets to elucidate their function and mechanism of action.

Development of Bioisosteric Replacements in Lead Optimization Strategies

Lead optimization in drug discovery is a meticulous process of refining a biologically active compound to improve its efficacy, selectivity, and pharmacokinetic properties. Bioisosteric replacement, the substitution of one atom or group with another that retains similar physical and chemical properties, is a key strategy in this process. This compound embodies several features that make it an interesting candidate for such strategies.

The benzofuran ring system itself can act as a bioisostere for other aromatic or heteroaromatic systems, offering a different pharmacokinetic and metabolic profile while potentially maintaining key binding interactions with a biological target. The carboxylic acid group at the 3-position is a common pharmacophoric element, often involved in crucial hydrogen bonding interactions with protein targets.

The fluorine atom at the 4-position is of particular significance in lead optimization. Fluorine is a bioisostere of hydrogen but possesses high electronegativity. Its introduction can profoundly influence the acidity (pKa) of the nearby carboxylic acid group, alter the molecule's conformation, block metabolic oxidation at that position, and enhance binding affinity through favorable electrostatic or hydrophobic interactions. nih.gov Structure-activity relationship (SAR) studies on various benzofuran derivatives have consistently shown that halogen substitutions, including fluorine, can significantly increase biological potency. nih.gov

The strategic placement of fluorine on the benzofuran scaffold can therefore be used to fine-tune the properties of a lead compound. For example, it can enhance cell permeability or modulate protein binding, which are critical aspects of drug development. While specific examples of this compound being used as a bioisosteric replacement in a lead optimization campaign are not readily found in the literature, the principles of medicinal chemistry strongly support its potential in this role. The combination of the benzofuran core, the carboxylic acid functional group, and the strategically placed fluorine atom provides a versatile template for medicinal chemists to explore in the design of new and improved therapeutic agents.

The table below summarizes the observed effects of substitutions on the benzofuran ring from various studies, illustrating the principles that would guide the use of this compound in lead optimization.

| Substitution Position/Type | Observed Effect on Biological Activity | Potential Application in Lead Optimization | Reference |

| Halogen at C4-position | Increased potency and inhibitory activity (e.g., uPA inhibitors). | Enhance binding affinity and potency. | mdpi.com |

| Halogen on Benzofuran Ring | Significant increase in anticancer activities. | Improve cytotoxic effects against cancer cells. | nih.gov |

| Carboxylic Acid Group | Essential for activity in some enzyme inhibitors (e.g., COX). | Maintain or establish key binding interactions. | nih.gov |

| Fluorine Substitution | Modulates pKa, metabolic stability, and conformation. | Fine-tune pharmacokinetic and pharmacodynamic properties. | nih.gov |

Future Research Directions and Perspectives

Development of Novel, Sustainable, and Efficient Synthetic Routes for Fluorinated Benzofuran-3-carboxylic Acids

While benzofuran (B130515) synthesis is well-established, the development of environmentally benign and efficient methods for producing fluorinated analogues remains a critical objective. acs.org Future research should focus on catalytic strategies that minimize waste and energy consumption.

Key Research Thrusts:

Catalytic Systems: Exploration of copper- and palladium-based catalytic systems for Sonogashira coupling followed by intramolecular cyclization could offer efficient routes. acs.org

Sustainable Starting Materials: Investigating the use of bio-derived platform chemicals, such as furfural, as precursors could significantly improve the sustainability profile of these synthetic pathways. mdpi.com

Flow Chemistry: Implementing continuous flow reactors can enhance reaction efficiency, safety, and scalability, allowing for precise control over reaction parameters.

Fluorination Strategies: Developing novel, late-stage fluorination techniques or utilizing strategies like fluorodenitration could provide more direct and versatile access to specific fluorinated benzofurans. researchgate.net A tandem SNAr-cyclocondensation approach, which has been successful for synthesizing fluorinated 3-aminobenzofurans, could be adapted for carboxylic acid derivatives. nih.gov

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Key Challenges |

|---|---|---|

| Palladium/Copper Catalysis | High efficiency, well-understood mechanism. acs.org | Catalyst cost, potential for metal contamination. |

| Bio-derived Precursors | Improved sustainability, use of renewable resources. mdpi.com | May require multi-step conversions to suitable intermediates. |

| Tandem SNAr-Cyclocondensation | Rapid construction of the fluorinated heterocyclic core. nih.gov | Substrate scope may be limited. |

| Late-Stage Fluorination | Allows for diversification of complex molecules. | Regioselectivity can be difficult to control. |

Advanced Computational Modeling for Deeper Mechanistic Understanding and Enhanced Property Prediction

Computational chemistry offers powerful tools to predict the properties of molecules like 4-Fluoro-1-benzofuran-3-carboxylic acid and to understand its interactions at a molecular level. Density Functional Theory (DFT) calculations have been successfully used to investigate the structural, electronic, and vibrational properties of benzofuran-carboxylic acids. nih.govresearchgate.netresearchgate.net

Future computational studies could focus on:

Structure-Property Relationships: Using DFT and other methods to systematically study how the position and number of fluorine substituents affect electronic properties, reactivity, and potential bioactivity. nih.gov

Molecular Docking: Simulating the binding of this compound and its derivatives to various biological targets, such as enzymes and receptors, to predict and rationalize their pharmacological effects. nih.gov This can help identify promising candidates for further experimental validation.

Reaction Mechanism Elucidation: Modeling transition states and reaction pathways for novel synthetic routes to optimize conditions and improve yields.

Spectroscopic Prediction: Calculating theoretical spectroscopic data (e.g., NMR, IR, UV-Vis) to aid in the characterization and structural confirmation of newly synthesized compounds. researchgate.netresearchgate.net

Exploration of Underexplored Bioactivity Modalities within Academic Research Frameworks

Benzofuran derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. nih.govnih.gov The presence of fluorine is often associated with enhanced biological effects. nih.gov Future academic research should aim to explore novel or underexplored therapeutic applications for this compound.

Potential areas for investigation include:

Anticancer Activity: While benzofurans have shown general anticancer properties, research could focus on specific cancer cell lines and molecular targets. mdpi.comresearchgate.net The structure-activity relationship concerning the halogen position is a critical determinant of biological activity. mdpi.com

Antimicrobial Properties: Investigating the efficacy against a broader range of bacterial and fungal pathogens, including drug-resistant strains. nih.govmdpi.com

Neuroprotective Effects: Exploring the potential to inhibit processes related to neurodegenerative diseases, such as the aggregation of amyloid peptides. researchgate.net

Enzyme Inhibition: Screening against specific enzyme families (e.g., kinases, proteases) where the benzofuran scaffold might serve as a privileged structure.

Table 2: Known Bioactivities of Benzofuran Scaffolds

| Biological Activity | Description | Relevant Findings |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation. | Halogenated derivatives show activity against multiple cancer cell lines. mdpi.com |

| Anti-inflammatory | Suppression of inflammatory mediators. | Fluorinated benzofurans inhibit cyclooxygenase-2 and nitric oxide synthase 2. nih.gov |

| Antimicrobial | Inhibition of bacterial and fungal growth. | Benzofuran-3-carboxylic acid derivatives show activity against Gram-positive bacteria and Candida strains. mdpi.com |

| Antioxidant | Protection against oxidative stress. | Many natural and synthetic benzofurans exhibit antioxidant properties. nih.gov |

Integration with Cutting-Edge Spectroscopic Characterization Techniques for Real-time Studies

Advanced spectroscopic techniques can provide unprecedented insight into the dynamic behavior of this compound. While standard techniques like NMR, IR, and mass spectrometry are essential for basic characterization, more advanced methods can probe its interactions and reactivity in real-time. nih.govresearchgate.net

Future research could integrate:

Time-Resolved Spectroscopy: Using techniques like transient absorption or time-resolved fluorescence to study the excited-state dynamics of the molecule, which is crucial for applications in photochemistry and materials science.

Circular Dichroism (CD) Spectroscopy: Investigating the interactions of the compound with chiral biomolecules, such as proteins and DNA, to understand binding mechanisms and induced conformational changes. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS): Probing the molecule's interaction with surfaces at very low concentrations, which could be relevant for developing sensors or studying catalytic processes.

Advanced NMR Techniques: Employing 2D NMR and solid-state NMR to elucidate complex structures and intermolecular interactions in various environments.

Application in Chemical Biology Tools and Probe Development for Fundamental Research

The intrinsic properties of the benzofuran scaffold make it an attractive candidate for the development of chemical probes to study biological systems. Benzofuran derivatives can exhibit favorable fluorescence properties and can be functionalized for targeted applications. nih.gov

Future directions in this area include: